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2,4-dione

CAS No.: 1803566-67-7

Cat. No.: B1448445

Get Quote

Executive Summary: The Ortho-Para Divergence
In the structural optimization of hydantoin (imidazolidine-2,4-dione) scaffolds, the positioning of

the benzyloxy substituent on the C5-phenyl ring is a critical determinant of biological activity.

While hydantoins are historically renowned as anticonvulsants (e.g., phenytoin), recent

Structure-Activity Relationship (SAR) studies have repositioned benzyloxy-substituted

hydantoins as potent kinase inhibitors, specifically targeting the ERK/MAPK pathway in

melanoma and leukemia models.

This guide objectively compares the 2-benzyloxy (ortho) and 4-benzyloxy (para) isomers.

Experimental evidence indicates a distinct potency hierarchy:

4-Benzyloxy (Para): Exhibits superior potency and selectivity. The para-extension facilitates

deep hydrophobic interactions within the ATP-binding pocket of target kinases (e.g.,

ERK1/2), leading to near-complete inhibition of cancer cell proliferation.
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2-Benzyloxy (Ortho): Demonstrates significantly reduced potency.[1] Steric hindrance at the

ortho position prevents optimal ligand conformation, disrupting the hydrogen bonding

network required for high-affinity binding.

Mechanistic Comparison & SAR Analysis
The biological divergence between these isomers is not merely electronic but primarily steric

and conformational.

The 4-Benzyloxy Isomer (Lead Candidate)
Mechanism: The 4-benzyloxy group acts as a "hydrophobic tail." In the context of kinase

inhibition, this tail extends into the hydrophobic back-pocket (often the specificity pocket) of

the enzyme.

Binding Dynamics: The linear extension allows the hydantoin core to anchor via hydrogen

bonds to the hinge region (e.g., Met793 in EGFR or equivalent residues in ERK), while the

para-benzyloxy group stabilizes the complex through Van der Waals interactions.

Outcome: High inhibitory constants (

) and low

values against proliferation of BRAF-mutant melanoma lines (e.g., SK-MEL-28).

The 2-Benzyloxy Isomer (The Steric Clash)
Mechanism: The ortho-substitution introduces significant torsional strain between the phenyl

ring and the hydantoin core.

Binding Dynamics: This "ortho effect" forces the phenyl ring out of coplanarity or prevents the

benzyloxy group from accessing the hydrophobic pocket. The bulky group near the core

scaffold often clashes with the gatekeeper residues of the kinase ATP pocket.

Outcome: Reduced binding affinity and compromised cellular efficacy.

Visualization: Kinase Inhibition Pathway (ERK/MAPK)
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The following diagram illustrates the signaling pathway where the 4-benzyloxy isomer exerts its

antiproliferative effect, contrasting it with the steric failure of the 2-isomer.
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Caption: The 4-benzyloxy isomer effectively blocks ERK phosphorylation, halting downstream

proliferation signals, whereas the 2-isomer fails to bind effectively.
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The following data summarizes the antiproliferative efficacy of hydantoin derivatives on

melanoma cell lines (SK-MEL-28), derived from comparative SAR studies (e.g., the "HAN"

series).

Feature
4-Benzyloxy Isomer

(Para)

2-Benzyloxy Isomer

(Ortho)

3-Benzyloxy Isomer

(Meta)

Code (Ref) HAN-9 HAN-7 HAN-8

Cell Growth Inhibition > 95% (Complete) < 40% (Partial/Weak) ~50% (Moderate)

Selectivity
High (Melanoma vs.

HeLa)
Low Low

Lipophilicity (cLogP)
High (Optimal for

membrane pen.)
High (Similar) High (Similar)

Steric Profile
Linear, extended

conformation

Twisted, sterically

crowded
Intermediate

Primary Indication
Anticancer (Kinase

Inhibitor)
Inactive / Weak Weak

Key Insight: The position of the substituent is more critical than the electronic nature of the ring.

Moving the benzyloxy group from Para (4) to Ortho (2) results in a >50% loss of efficacy in

cellular assays [1, 2].

Experimental Protocols (Self-Validating Systems)
To verify these findings in your own laboratory, follow these standardized protocols. These

workflows ensure reproducibility and eliminate batch-to-batch variation.
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A. Synthesis: Knoevenagel Condensation (5-
Benzylidene Hydantoin)
This method generates the unsaturated precursor, which is often the active kinase inhibitor

form.

Reagents:

Hydantoin (10 mmol)

2-Benzyloxybenzaldehyde (for Ortho) OR 4-Benzyloxybenzaldehyde (for Para) (10 mmol)

Fused Sodium Acetate (30 mmol)

Glacial Acetic Acid (25 mL)

Acetic Anhydride (2.5 mL)

Procedure:

Mix: Combine all reagents in a round-bottom flask.

Reflux: Heat to reflux (approx. 120°C) for 4–6 hours. Monitor via TLC (Solvent:

Chloroform/Methanol 9:1).

Precipitation: Pour the hot reaction mixture into ice-cold water (100 mL). A yellow

precipitate (the benzylidene derivative) will form.

Purification: Filter the solid. Recrystallize from ethanol or acetic acid.

Validation: Confirm structure via

H-NMR.

Para-isomer: Look for symmetric doublets in the aromatic region (AA'BB' system).

Ortho-isomer: Look for complex multiplet patterns and a downfield shift of the vinyl

proton due to proximity to the ortho-alkoxy group.
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B. In Vitro Kinase Inhibition Assay (ERK1/2)
Preparation: Dissolve purified isomers in DMSO (10 mM stock). Dilute to test concentrations

(0.1 µM – 100 µM).

Enzyme System: Use recombinant human ERK2 and a generic substrate (e.g., Myelin Basic

Protein - MBP).

Reaction:

Mix Kinase Buffer, ATP (

concentration), Substrate, and Test Compound.

Initiate with Enzyme.[2] Incubate at 30°C for 30 mins.

Detection: Use an ADP-Glo™ or radiolabeled [

-

P]ATP assay.

Control: Use Staurosporine or Erlotinib as a positive control for inhibition.[3]

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

Secondary Application: Anticonvulsant Potential[4]
[5][6][7][8]
While the 4-benzyloxy isomer dominates kinase inhibition, researchers investigating

anticonvulsant activity (sodium channel blockade) often explore ortho-substituted derivatives

(e.g., 2-hydroxy or 2-alkoxy) in Schiff base forms.

Note: In Maximal Electroshock (MES) tests, the steric bulk of a benzyloxy group (regardless

of position) often reduces anticonvulsant potency compared to the parent 5,5-

diphenylhydantoin (Phenytoin). However, if testing for anticonvulsant properties, the Ortho
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(2-) isomer may show unique "cis-like" binding modes in specific receptor subtypes, though it

generally lags behind the Para-isomer in broad-spectrum potency [3, 4].
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Need Custom Synthesis?
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[https://www.benchchem.com/product/b1448445/docs#comparative-potency-guide-2-
benzyloxy-vs-4-benzyloxy-hydantoin-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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